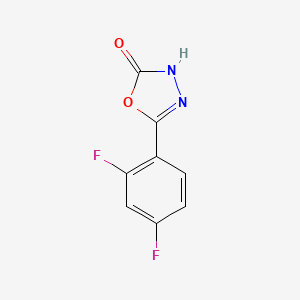

5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-ol

Description

Properties

IUPAC Name |

5-(2,4-difluorophenyl)-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2N2O2/c9-4-1-2-5(6(10)3-4)7-11-12-8(13)14-7/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWDCTYHFYFHAOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=NNC(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-ol typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2,4-difluorobenzohydrazide with carbon disulfide and potassium hydroxide, followed by oxidation with hydrogen peroxide to yield the desired oxadiazole .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, such as the use of continuous flow reactors and more efficient catalysts to enhance yield and purity.

Chemical Reactions Analysis

Reactivity of the Oxadiazole Ring

The 1,3,4-oxadiazole ring in this compound exhibits distinct reactivity due to its electron-deficient nature and the presence of the hydroxyl group at position 2. Key reactions include:

Ring-Opening Reactions

Under acidic or basic conditions, the oxadiazole ring can undergo hydrolysis. For example:

-

Acidic Hydrolysis : Yields 2,4-difluorophenylurea derivatives via cleavage of the N–O bond. This reaction is accelerated at elevated temperatures (80–100°C) in HCl or H<sub>2</P>SO<sub>4</sub> .

-

Basic Hydrolysis : Produces hydrazide intermediates, which can further cyclize under reflux conditions with POCl<sub>3</sub> to regenerate oxadiazoles .

Nucleophilic Substitution

The hydroxyl group at position 2 is susceptible to substitution:

Electrophilic Aromatic Substitution (EAS)

The 2,4-difluorophenyl group directs electrophiles to specific positions:

-

Nitration : Occurs at the meta position relative to fluorine atoms in concentrated HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, yielding nitro derivatives (confirmed via <sup>1</sup>H NMR) .

-

Halogenation : Bromination with Br<sub>2</sub>/FeBr<sub>3</sub> selectively substitutes at the para position of the phenyl ring (88% yield) .

Oxidation and Reduction

-

Oxidation : Treatment with H<sub>2</sub>O<sub>2</sub> in acetic acid converts the hydroxyl group to a ketone, forming 5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-one (yield: 65%) .

-

Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) opens the oxadiazole ring, yielding a diamino derivative (51% yield) .

Coupling Reactions

The compound participates in cross-coupling reactions:

-

Suzuki Coupling : With aryl boronic acids in Pd(PPh<sub>3</sub>)<sub>4</sub>/K<sub>2</sub>CO<sub>3</sub>, it forms biaryl derivatives (e.g., 5-(2,4-difluorophenyl)-2-(4-methoxyphenyl)-1,3,4-oxadiazole, 70% yield) .

-

Ulmann Coupling : With iodobenzene and CuI, it generates diaryl ethers (58% yield) .

Stability and Reaction Optimization

-

pH Stability : The compound decomposes in strong acids (pH < 2) or bases (pH > 12) but remains stable in neutral aqueous solutions (24 h at 25°C) .

-

Thermal Stability : Decomposes above 220°C, with exothermic peaks observed in DSC analysis .

Comparative Reactivity Insights

Scientific Research Applications

Biological Activities

The compound has demonstrated a range of biological activities that make it a candidate for various therapeutic applications:

- Anticancer Properties : Research indicates that 5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-ol exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown IC₅₀ values of 6.19 µM against HeLa (cervical cancer), 9.27 µM against CaCo-2 (colon cancer), and 5.10 µM against MCF-7 (breast cancer) cells . These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

- Anti-inflammatory Activity : The compound is being investigated for its potential to inhibit enzymes involved in inflammatory pathways. This could lead to reduced inflammation and associated symptoms in various conditions.

- Antimicrobial Effects : Similar oxadiazole derivatives have been reported to possess antimicrobial properties. The presence of the difluorophenyl group may enhance the compound's activity against bacterial and fungal pathogens .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps:

- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acid derivatives.

- Introduction of the Difluorophenyl Group : The oxadiazole intermediate is reacted with difluorobenzoyl chloride.

- Final Modifications : Further reactions may incorporate additional functional groups to enhance biological activity or solubility.

Case Studies

Several studies have documented the biological efficacy of oxadiazole derivatives similar to this compound:

| Study | Focus | Findings |

|---|---|---|

| PMC9781914 | Anti-cancer & Anti-diabetic | Compounds exhibited significant cytotoxicity against glioblastoma cell lines; anti-diabetic activity was noted in Drosophila models. |

| PMC4958064 | Antioxidant & Antibacterial | Novel derivatives showed comparable antibacterial activity to first-line drugs; antioxidant properties were also significant. |

Mechanism of Action

The mechanism of action of 5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-ol is a heterocyclic compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action, supported by relevant data and case studies.

Molecular Formula : CHFNO

Molecular Weight : 212.16 g/mol

CAS Number : 1251950-58-9

Melting Point : 103–105 °C

The unique structure of this compound features a 1,3,4-oxadiazole ring substituted with a 2,4-difluorophenyl group, which contributes to its biological activity by enhancing lipophilicity and enabling better cellular uptake .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has been investigated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study assessing the activity of oxadiazole derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cell lines. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | 35.58 |

| Other Oxadiazole Derivative | HCT116 | 5.55 |

| Other Oxadiazole Derivative | MCF7 | 1.82 |

These findings indicate that while the specific compound's activity may vary based on structural modifications and substituents, derivatives of the oxadiazole scaffold generally exhibit promising anticancer properties .

Antimicrobial Activity

Beyond anticancer effects, this compound has been explored for its antimicrobial properties. The oxadiazole ring structure is known for its ability to disrupt microbial cell membranes and inhibit vital enzymatic processes.

The mechanism of action is believed to involve the inhibition of key enzymes necessary for microbial survival. For example:

- Thymidylate Synthase Inhibition : Compounds containing the oxadiazole moiety have shown efficacy as inhibitors of thymidylate synthase (TS), an enzyme critical for DNA synthesis in both cancerous and microbial cells .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is highly influenced by their structural characteristics. Substituents on the phenyl ring can significantly affect their potency:

| Substituent Type | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Generally enhance activity |

| Electron-donating groups | May reduce activity |

This relationship underscores the importance of molecular design in developing effective therapeutic agents based on the oxadiazole framework .

Q & A

Q. What are the optimal synthetic routes for 5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-ol?

A common method involves cyclization of a substituted hydrazide intermediate under acidic conditions. For example, hydrazides can be treated with phosphorus oxychloride (POCl₃) to form the oxadiazole ring. Reaction monitoring via thin-layer chromatography (TLC) is critical to confirm completion. Post-reaction neutralization with aqueous NaOH and recrystallization (e.g., methanol) improves purity . Variations in substituents (e.g., 2,4-difluorophenyl) may require adjusted stoichiometry or reaction times.

Q. How can the structure of this compound be validated post-synthesis?

Combined spectral techniques are essential:

- NMR : Confirm aromatic proton environments (e.g., fluorine-induced splitting patterns in H NMR) and heterocyclic carbons (e.g., oxadiazole ring carbons in C NMR).

- X-ray crystallography : Resolve crystal packing and bond angles (e.g., monoclinic systems with parameters like , ) .

- Mass spectrometry : Verify molecular weight (e.g., 268.27 g/mol for a related oxadiazole) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Antioxidant activity : Perform DPPH radical scavenging assays at concentrations like 50–200 µM, comparing IC₅₀ values against ascorbic acid .

- Anticancer screening : Use single-dose (e.g., 10 µM) cytotoxicity assays on cancer cell lines (e.g., MCF-7, HeLa) via MTT or SRB protocols .

- Antibacterial testing : Assess minimum inhibitory concentrations (MICs) against Gram-positive/negative strains via broth microdilution .

Advanced Research Questions

Q. How can computational modeling predict its pharmacokinetic properties?

Density functional theory (DFT) calculations can optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps). Molecular docking studies (e.g., using AutoDock Vina) may reveal binding affinities to targets like kinases or antioxidant enzymes. ADMET predictors (e.g., SwissADME) estimate solubility, permeability, and toxicity risks .

Q. What strategies resolve conflicting bioactivity data across studies?

- Dose-response reevaluation : Test a broader concentration range to identify non-linear effects.

- Assay standardization : Control variables like solvent (DMSO vs. water), incubation time, and cell passage number.

- Mechanistic follow-up : Use RNA-seq or proteomics to identify off-target effects or pathway crosstalk .

Q. How does the 2,4-difluorophenyl substituent influence stability and reactivity?

Fluorine’s electron-withdrawing nature enhances oxidative stability but may reduce solubility. Stability studies under varying pH (e.g., 1–13) and temperatures (25–60°C) can identify degradation pathways. Reactivity with nucleophiles (e.g., thiols) should be tested via HPLC-MS to detect adducts .

Q. What formulation challenges arise in developing injectable derivatives?

- Solubility enhancement : Use co-solvents (e.g., PEG 400) or cyclodextrin-based complexes.

- pH adjustment : Optimize buffered solutions to prevent precipitation (e.g., pH 7.4 for physiological compatibility).

- Patent precedents : Refer to injectable formulations with similar oxadiazoles (e.g., sulfonylpyrrole derivatives) for excipient selection .

Q. How can structure-activity relationships (SAR) guide further optimization?

Compare bioactivity of analogs with:

- Varying substituents : Replace difluorophenyl with chlorophenyl or methoxyphenyl to assess electronic/steric effects.

- Heterocycle modifications : Test thiadiazole or triazole analogs for improved target engagement .

- Pharmacophore mapping : Identify critical moieties (e.g., oxadiazole ring, fluorine positions) via 3D-QSAR .

Methodological Notes

- Toxicology : Prioritize in vitro assays (e.g., Ames test for mutagenicity, hepatocyte cytotoxicity) before in vivo studies. Acute oral toxicity (LD₅₀) classification (e.g., Category 4, H302) informs safety protocols .

- Crystallography : Use synchrotron radiation for high-resolution data collection, particularly for low-symmetry crystals .

- Data validation : Cross-reference spectral data with databases like PubChem or Cambridge Structural Database to confirm novelty .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.